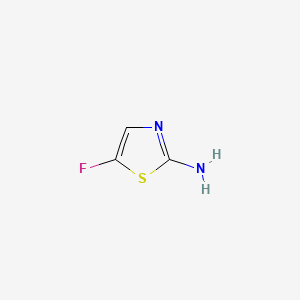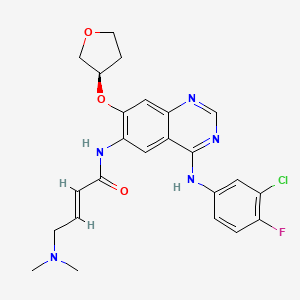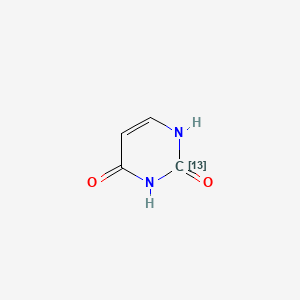
3,4-Dichloro-N-(4-methylbenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-(4-methylbenzyl)aniline is a chemical compound with the molecular formula C14H13Cl2N . It has a molecular weight of 266.166 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-N-(4-methylbenzyl)aniline consists of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The exact structure can be viewed using specific software or online databases .Applications De Recherche Scientifique
Genotoxic Activities of Aniline Derivatives
A review focused on the carcinogenic activity of aniline and its metabolites in rats, discussing the potential genotoxic effects that could explain the occurrence of spleen tumors. This study highlights the complexity of assessing genotoxic potential and suggests that high-dose chronic exposure leading to oxidative stress may be responsible for carcinogenic effects, rather than direct genetic damage (Bomhard & Herbold, 2005).
Synthetic Routes and Structural Properties
Research on the reaction of chloral with substituted anilines leading to novel compounds provides insights into the structural and spectroscopic properties of the resulting chemicals. This study exemplifies the complexity and diversity of reactions involving aniline derivatives, which could be relevant for understanding the behaviors and applications of 3,4-Dichloro-N-(4-methylbenzyl)aniline (Issac & Tierney, 1996).
Environmental Impacts and Degradation
A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses the persistence and biodegradability of chemical compounds used in consumer products. This research is pertinent to understanding the environmental behavior of various synthetic chemicals, including potentially 3,4-Dichloro-N-(4-methylbenzyl)aniline, regarding their stability, degradation, and impact on aquatic ecosystems (Haman et al., 2015).
Analytical and Experimental Techniques
Studies on advanced oxidation processes for the degradation of organic pollutants, such as acetaminophen, showcase methodologies that could be applied to the analysis and environmental management of a wide range of compounds, including aniline derivatives. These methodologies provide insights into degradation pathways, by-products, and potential environmental impacts (Qutob et al., 2022).
Propriétés
IUPAC Name |
3,4-dichloro-N-[(4-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-10-2-4-11(5-3-10)9-17-12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLPVOUIEWOSFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-(4-methylbenzyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)










